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Compound of Interest

Compound Name: (1-Methylazetidin-3-yl)methanol

Cat. No.: B3040035 Get Quote

Introduction
(1-Methylazetidin-3-yl)methanol is a saturated heterocyclic compound that has garnered

significant interest within the field of medicinal chemistry and drug development. Its rigid, three-

dimensional azetidine core, combined with a versatile hydroxymethyl functional group, makes it

a valuable building block for the synthesis of novel therapeutic agents. The small, constrained

ring system of azetidine can impart favorable physicochemical properties to drug candidates,

such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to

target proteins. This guide provides an in-depth overview of the key molecular and chemical

characteristics of (1-methylazetidin-3-yl)methanol, its synthesis, and its potential applications,

particularly as a component in the design of proteolysis-targeting chimeras (PROTACs) and

other complex molecular architectures.

Physicochemical Properties of (1-Methylazetidin-3-
yl)methanol
A comprehensive understanding of the physicochemical properties of a building block is

paramount for its effective utilization in drug design and synthesis. The key properties of (1-
methylazetidin-3-yl)methanol are summarized in the table below.
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Property Value Source

Molecular Formula C5H11NO [1][2]

Molecular Weight 101.15 g/mol [3]

IUPAC Name
(1-methylazetidin-3-

yl)methanol
[2]

CAS Number 149917-2-23-4 [1][2]

Canonical SMILES CN1CC(CO)C1 [2]

Physical State Liquid [2]

Purity Typically ≥95-98% [1][2][4]

Storage Temperature
Room temperature or 2-8°C

(sealed in dry conditions)
[1][4]

Chemical Structure and Key Features
The chemical structure of (1-methylazetidin-3-yl)methanol is fundamental to its utility in

medicinal chemistry. The diagram below illustrates its key structural features.

Caption: Chemical structure of (1-Methylazetidin-3-yl)methanol.

The azetidine ring provides a rigid scaffold that can help to pre-organize appended

pharmacophoric groups in a defined spatial orientation, potentially leading to enhanced target

engagement. The tertiary amine introduced by the N-methyl group can influence the

compound's basicity and overall pharmacokinetic profile. The primary alcohol of the

hydroxymethyl group serves as a key synthetic handle for further chemical modifications, such

as the attachment of linkers in PROTACs or the introduction of other functional moieties.

Synthesis of (1-Methylazetidin-3-yl)methanol: A
Representative Protocol
The synthesis of (1-methylazetidin-3-yl)methanol can be achieved through various synthetic

routes. A common approach involves the N-methylation of a suitable azetidine precursor. The

following is a representative, multi-step protocol that illustrates a plausible synthetic pathway.
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Step 1: Protection of Azetidin-3-yl)methanol

The commercially available (azetidin-3-yl)methanol is first protected to prevent side reactions at

the secondary amine. A common protecting group for this purpose is the tert-butyloxycarbonyl

(Boc) group.

Dissolve (azetidin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF).

Add a base, for example, triethylamine (TEA), to the solution.

Slowly add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture at 0 °C.

Allow the reaction to warm to room temperature and stir until completion, which can be

monitored by thin-layer chromatography (TLC).

Upon completion, perform an aqueous workup and purify the product, tert-butyl 3-

(hydroxymethyl)azetidine-1-carboxylate, by column chromatography.

Step 2: N-Methylation of the Azetidine Ring

With the amine protected, the next conceptual step would be methylation. However, a more

direct route involves the reductive amination of a suitable precursor. A plausible direct synthesis

starts from 1-Boc-3-azetidinone.

Horner-Wadsworth-Emmons Reaction: React 1-Boc-3-azetidinone with a phosphonate ylide,

such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium

hydride (NaH) in an anhydrous solvent like THF to yield tert-butyl 3-(2-methoxy-2-

oxoethylidene)azetidine-1-carboxylate.[5]

Reduction of the Ester and Double Bond: The resulting α,β-unsaturated ester can be

reduced. A strong reducing agent like lithium aluminum hydride (LiAlH4) would reduce both

the ester and the double bond.

N-Methylation: A more controlled approach would be to first reduce the ester to the alcohol,

followed by N-methylation. Alternatively, starting with a different precursor allows for direct

methylation.
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A More Direct Conceptual Pathway: Reductive Amination

A more direct synthesis can be envisioned via the reductive amination of a suitable aldehyde

with methylamine.

Start with a protected azetidine-3-carbaldehyde.

React the aldehyde with methylamine in a suitable solvent.

Introduce a reducing agent, such as sodium triacetoxyborohydride, to facilitate the reductive

amination, forming the N-methylazetidine ring.

Deprotect the protecting group to yield (1-methylazetidin-3-yl)methanol.

The following diagram illustrates a generalized workflow for the synthesis of substituted

azetidines.

Commercially Available Azetidine Precursor Protection of Functional Groups (e.g., Boc protection) Functional Group Interconversion / Elaboration N-Alkylation or Reductive Amination Deprotection (1-Methylazetidin-3-yl)methanol

Click to download full resolution via product page

Caption: Generalized synthetic workflow for substituted azetidines.

Applications in Drug Discovery and Development
(1-Methylazetidin-3-yl)methanol is particularly valuable as a building block in the synthesis of

complex molecules for drug discovery. Its classification as a "Protein Degrader Building Block"

highlights its utility in the construction of PROTACs.[1]

Role in PROTACs:

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. A typical PROTAC consists of a ligand for the target protein, a ligand for an E3

ligase, and a linker connecting the two.
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(1-Methylazetidin-3-yl)methanol can be incorporated into the linker region of a PROTAC. The

hydroxymethyl group provides a convenient attachment point for elongating the linker or for

connecting to either the target protein ligand or the E3 ligase ligand. The rigid azetidine core

can help to control the conformation and length of the linker, which is a critical parameter for

optimal PROTAC activity.

The diagram below illustrates the conceptual incorporation of (1-methylazetidin-3-
yl)methanol into a PROTAC structure.

Target Protein Ligand Linker incorporating (1-Methylazetidin-3-yl)methanol E3 Ligase Ligand

Click to download full resolution via product page

Caption: Conceptual structure of a PROTAC incorporating the subject molecule.

Safety and Handling
Based on available safety data, (1-methylazetidin-3-yl)methanol is classified as a flammable

liquid and vapor.[3][4] It is also reported to cause skin irritation and serious eye damage, and

may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work

should be conducted in a well-ventilated fume hood.

Conclusion
(1-Methylazetidin-3-yl)methanol is a valuable and versatile building block for medicinal

chemists and drug development professionals. Its well-defined physicochemical properties,

coupled with its rigid three-dimensional structure and convenient synthetic handle, make it an

attractive component for the design of novel therapeutics, particularly in the burgeoning field of

targeted protein degradation. A thorough understanding of its synthesis, properties, and

applications is crucial for leveraging its full potential in the development of next-generation

medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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